(1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine
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Overview
Description
(1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a phenyl ring substituted with a chloro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Substitution on the Phenyl Ring: The phenyl ring is chlorinated using thionyl chloride and methoxylated using sodium methoxide.
Coupling Reaction: Finally, the benzylated piperidine and the substituted phenyl ring are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the phenyl ring, especially at the chloro group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
(1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-piperidin-4-yl)-piperazine
- (1-Benzyl-piperidin-4-yloxy)-acetic acid
- (1-Benzyl-piperidin-4-yl)-carbamic acid isobutyl ester
Uniqueness
(1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and pharmacological properties. The presence of both chloro and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23ClN2O |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine |
InChI |
InChI=1S/C19H23ClN2O/c1-23-19-13-17(7-8-18(19)20)21-16-9-11-22(12-10-16)14-15-5-3-2-4-6-15/h2-8,13,16,21H,9-12,14H2,1H3 |
InChI Key |
NCZCRGFJHPZVMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCN(CC2)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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